Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
Overview
Description
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an amino group, a keto group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Methylglyoxal in Food and Living Organisms
- Methylglyoxal (MG) forms advanced glycation end-products in proteins, implicated in diabetes and neurodegenerative diseases. It's found in food and beverages, and its accumulation is linked to fasting, metabolic disorders, and defects in detoxification processes (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Antioxidant Activity of Pyrimidinone Derivatives
- The synthesis and evaluation of antioxidant activity of certain pyrimidinone derivatives have been explored, highlighting their potential as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Antibacterial Activity of Novel Compounds
- Research on synthesizing various compounds, including those based on tetrahydropyrimidine, has shown in vitro growth inhibitory activity against microbes like E. coli and Salmonella (Desai, Dave, Shah, & Vyas, 2001).
Antibacterial and Antitumor Activity
- Compounds synthesized from 6-aminouracyles, including derivatives of tetrahydropyrimidin, demonstrated low antibacterial and antitumor activity in biological tests (Gasparyan et al., 2016).
In Vitro Pharmacological Screening
- Tetrahydropyrimidinone derivatives have been screened for antimicrobial activity against various bacteria and fungi, as well as for their antioxidant properties (Dey et al., 2022).
Novel Method for Synthesizing Acetanilides
- A novel method for preparing tetrahydropyrimidin acetanilides based on reactions of N-arylitaconimides with carboximidamides has been proposed, showcasing a new approach in chemical synthesis (Сотников et al., 2021).
Antimicrobial and Anticancer Potential
- A series of tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential, indicating the versatility of these compounds in medical research (Sharma et al., 2012).
Arginine Modifications in a Model System
- A study on the reaction of methylglyoxal with arginine under physiological conditions, leading to the formation of various products, is crucial in understanding biochemical processes (Klöpfer, Spanneberg, & Glomb, 2011).
Molecular Docking and Synthesis Studies
- Synthesis and molecular docking studies of substituted dihydropyrimidine derivatives showcase their potential in targeting specific proteins, significant in drug development (Holam, Santhoshkumar, & Killedar, 2022).
Hydrogen-bonded Structures in Pyrimidines
- Analysis of hydrogen-bonded structures in various pyrimidine derivatives, providing insights into molecular interactions and crystallography (Trilleras et al., 2008).
Synthesis of Tetrahydropteridines
- An abbreviated synthesis method for tetrahydropteridines, essential cofactors for enzymatic hydroxylations, indicating advances in biochemical synthesis techniques (Whiteley & Webber, 1984).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain viruses . This suggests that the compound might interact with its targets, leading to changes that inhibit the activity of certain viruses.
Biochemical Pathways
Related compounds have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Related compounds have shown significant inhibitory activity against certain viruses , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction
Properties
IUPAC Name |
methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGWHEDDHDXCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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